Levofloxacin - 100986-85-4

Levofloxacin

Catalog Number: EVT-273347
CAS Number: 100986-85-4
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levofloxacin, the S-(-)-isomer of ofloxacin, belongs to the third-generation fluoroquinolone class of antibiotics. [] This classification arises from its synthetic nature and enhanced antibacterial spectrum compared to earlier generations. In scientific research, levofloxacin serves as a crucial subject in investigating antibiotic resistance mechanisms, bacterial biofilm formation, and developing novel drug delivery systems.

Future Directions
  • Developing novel levofloxacin derivatives with improved potency, broader spectrum of activity, and reduced propensity for resistance development. []

Ofloxacin

  • Compound Description: Ofloxacin is a racemic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. []
  • Relevance: Levofloxacin is the pure S-(-) enantiomer of ofloxacin. By removing the inactive enantiomer, levofloxacin demonstrates significantly enhanced in vitro activity, being 8 to 128 times more potent than ofloxacin. This results in greater susceptibility of bacterial species, particularly those with borderline susceptibility to ofloxacin and other first-generation fluoroquinolones, such as pneumococci and atypical pneumonia-causing organisms. []

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic effective against a wide range of Gram-negative bacteria and some Gram-positive organisms. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. [, , , , ]

Sparfloxacin

  • Compound Description: Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that acts against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV. []

Gatifloxacin

  • Compound Description: Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide variety of Gram-positive and Gram-negative bacteria. It functions by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. [, ]

Moxifloxacin

  • Compound Description: Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic active against various Gram-positive and Gram-negative bacteria, including anaerobic organisms. It achieves its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA synthesis and repair. [, , ]
  • Relevance: Levofloxacin and moxifloxacin are both considered respiratory fluoroquinolones with enhanced activity against Streptococcus pneumoniae and atypical respiratory pathogens. They exhibit similar pharmacokinetic profiles, with better bioavailability, longer half-lives, and higher peak concentrations compared to ciprofloxacin. [, ] Notably, in a study assessing in vitro activity against respiratory pathogens, both levofloxacin and moxifloxacin demonstrated 100% susceptibility against Streptococcus pneumoniae and Haemophilus influenzae. []

Tinidazole

  • Compound Description: Tinidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa. It acts by disrupting DNA synthesis and causing DNA strand breakage in susceptible organisms. []

Descarboxyl Levofloxacin

  • Compound Description: Descarboxyl levofloxacin is a degradation product of levofloxacin formed by decarboxylation. []
  • Relevance: Identified as a degradation product of levofloxacin through HPLC-MS analysis, descarboxyl levofloxacin highlights the potential for levofloxacin to degrade under certain conditions. [] The presence of this degradation product underscores the importance of proper storage and handling to maintain the quality and efficacy of levofloxacin formulations.

Desmethyl Levofloxacin

  • Compound Description: Desmethyl levofloxacin is a degradation product of levofloxacin arising from demethylation. []
  • Relevance: Similar to descarboxyl levofloxacin, desmethyl levofloxacin represents a degradation product of levofloxacin, detected using HPLC-MS. [] The identification of such degradation products emphasizes the need for stability studies and appropriate formulation strategies to minimize degradation and ensure the long-term effectiveness of levofloxacin.

Levofloxacin N-oxide

  • Compound Description: Levofloxacin N-oxide is a levofloxacin metabolite generated via N-oxidation. []
  • Relevance: Identified as a degradation product of levofloxacin using HPLC-MS, levofloxacin N-oxide illustrates a potential metabolic pathway for levofloxacin. [] While this particular metabolite may not necessarily contribute to adverse effects, its presence highlights the metabolic transformations levofloxacin may undergo in vivo.

ABT-492

  • Compound Description: ABT-492 is a novel quinolone antibiotic with potent activity against a broad spectrum of Gram-positive, Gram-negative, and atypical pathogens, making it a promising candidate for treating community-acquired pneumonia. []

Azithromycin

  • Compound Description: Azithromycin is a macrolide antibiotic effective against a wide range of bacterial infections, especially respiratory tract infections. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, ]

Amoxicillin/Clavulanic Acid

  • Compound Description: Amoxicillin/clavulanic acid is a combination antibiotic comprising amoxicillin, a penicillin-type antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination is effective against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. []
  • Relevance: While levofloxacin and amoxicillin/clavulanic acid have distinct mechanisms of action, they are both utilized for treating bacterial infections, including those of the respiratory tract. [] Notably, a study analyzing levofloxacin use in geriatric units found that a significant proportion of patients receiving levofloxacin had previously received amoxicillin/clavulanic acid, suggesting a potential for overuse of levofloxacin as a second-line agent. [] The authors suggest that prioritizing amoxicillin/clavulanic acid as a first-line therapy and reserving levofloxacin for specific cases could help curb the emergence of fluoroquinolone resistance.
Source and Classification

Levofloxacin is derived from the natural compound nalidixic acid, which was one of the first synthetic quinolones. The compound's classification falls under the category of fluoroquinolones, which are characterized by their fluorine atom substitution that enhances potency and spectrum of activity against gram-positive and gram-negative bacteria.

Synthesis Analysis

Methods and Technical Details

Levofloxacin is synthesized through several methods, primarily involving the reaction of specific precursors. One common method involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid with N-methylpiperazine in a polar solvent such as dimethyl sulfoxide. The reaction typically occurs at elevated temperatures (around 80 °C) and is monitored using analytical techniques like thin-layer chromatography. The final product is purified to yield levofloxacin hemihydrate, which has an empirical formula of C18H20FN3O4·½ H2O .

Another method involves using tetrafluorobenzoic acid as a starting material, where various solvents and bases are utilized to optimize yields . The synthesis process can include multiple steps such as hydrolysis and extraction to isolate the desired product efficiently.

Molecular Structure Analysis

Structure and Data

Levofloxacin has a complex molecular structure characterized by its bicyclic core structure typical of fluoroquinolones. Its chemical formula is C18H20FN3O4, and it features several functional groups including a carboxylic acid and a piperazine ring.

The molecular structure can be depicted as follows:

Levofloxacin C18H20FN3O4\text{Levofloxacin }\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_4

The arrangement of atoms within the molecule contributes to its pharmacological properties, particularly its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

Chemical Reactions Analysis

Reactions and Technical Details

Levofloxacin participates in various chemical reactions that can modify its structure for derivative synthesis or enhance its antibacterial properties. For instance, derivatization reactions often involve nucleophilic substitutions where levofloxacin reacts with different electrophiles to form new compounds with potentially improved efficacy against resistant bacterial strains .

Key reactions include:

  • Nucleophilic substitution: Involving derivatives like thienylethyl bromide reacting with levofloxacin to form new antibacterial compounds.
  • Hydrolysis: This reaction can occur under acidic or basic conditions to modify functional groups within the molecule.
Mechanism of Action

Process and Data

Levofloxacin exerts its antibacterial effect primarily by inhibiting bacterial DNA synthesis. It targets two key enzymes: DNA gyrase and topoisomerase IV.

  1. Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication.
  2. Inhibition of Topoisomerase IV: This enzyme separates interlinked daughter DNA molecules during cell division.

The inhibition leads to double-strand breaks in bacterial DNA, ultimately resulting in cell death. The minimum inhibitory concentration values vary across different bacterial strains but demonstrate levofloxacin's effectiveness against both gram-positive and gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levofloxacin exhibits several physical properties:

  • Melting Point: Approximately 250 °C.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The hemihydrate form is stable under standard conditions but sensitive to light.

Chemical properties include:

  • pH: The pH of levofloxacin solutions typically ranges from 4.5 to 6.5.
  • Spectroscopic Data: Infrared spectroscopy reveals characteristic absorption bands associated with functional groups present in the molecule .
Applications

Scientific Uses

Levofloxacin is widely used in clinical settings for treating infections caused by susceptible bacteria. Its applications extend beyond direct antibacterial use:

  • Research: Levofloxacin serves as a standard reference compound in studies evaluating new antibiotics.
  • Derivative Development: Ongoing research aims to synthesize novel derivatives with enhanced activity against resistant strains or improved pharmacokinetic profiles .
Molecular Mechanisms of Antibacterial Action

Inhibition of Bacterial Topoisomerase IV-DNA Complex Formation

Levofloxacin primarily targets topoisomerase IV (topo IV) in Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. This heterotetrameric enzyme (ParC₂ParE₂) resolves interlinked daughter chromosomes during DNA replication. Levofloxacin binds the enzyme-DNA cleavage complex at the ParC subunit interface, specifically interacting with conserved serine (Ser79 in S. pneumoniae) and acidic residues (Asp83) near the active-site tyrosine [1] [4]. This binding stabilizes the cleavage complex, preventing DNA religation and converting transient enzyme-mediated breaks into permanent double-stranded DNA breaks.

Structural analyses reveal that levofloxacin intercalates between -1 and +1 base pairs at the cleavage site, chelating a non-catalytic Mg²⁺ ion coordinated by four water molecules. This metal ion forms a critical bridge for hydrogen bonding between the drug’s C3/C4 keto-acid moiety and the enzyme’s serine residue [4] [5]. Unlike newer fluoroquinolones like delafloxacin, levofloxacin lacks the C-8 chlorine substituent and N-1 pyridinyl group that confer enhanced stacking interactions in drug-resistant strains, making it more vulnerable to mutations in the quinolone resistance-determining region (QRDR) [5].

Table 1: Levofloxacin Binding Characteristics in Topoisomerase IV Complexes

Bacterial SpeciesPrimary Target SubunitKey Binding ResiduesBinding Affinity (Relative)
Streptococcus pneumoniaeParCSer79, Asp831.0 (Reference)
Staphylococcus aureusGrlA (ParC homolog)Ser80, Glu840.8
Enterococcus faecalisParCSer80, Asp840.7

Gyrase-Mediated DNA Supercoiling Disruption in Gram-Negative Pathogens

In Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, DNA gyrase (GyrA₂GyrB₂) constitutes the primary target. This enzyme introduces negative supercoils ahead of replication forks and transcription complexes. Levofloxacin binds the gyrase-DNA complex at the GyrA subunit, stabilizing the cleaved state and preventing resealing of DNA breaks. The drug’s 6-fluoro and 7-piperazinyl substituents enhance binding to the enzyme-DNA complex through hydrophobic interactions and hydrogen bonding networks [1] [4].

Notably, levofloxacin exhibits approximately 20-fold lower potency against gyrase compared to topo IV in S. pneumoniae, requiring higher concentrations (≥2.5 µM) to achieve equivalent DNA cleavage [5]. This differential target affinity stems from structural variations in the GyrA binding pocket and reduced accessibility in Gram-negative organisms due to outer membrane barriers. Efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae) further reduce intracellular concentrations, necessitating optimized dosing strategies not covered herein [4].

Table 2: Levofloxacin Activity Against DNA Gyrase in Gram-Negative Pathogens

PathogenGyrase SubunitKey QRDR MutationsFold Reduction in Activity vs Wild-Type
Escherichia coliGyrASer83→Leu32×
Pseudomonas aeruginosaGyrAThr83→Ile64×
Klebsiella pneumoniaeGyrAAsp87→Asn128×

Concentration-Dependent Bactericidal Activity Dynamics

Levofloxacin exhibits concentration-dependent killing kinetics, where bactericidal activity correlates with peak serum concentration (Cmax)/MIC ratios. At therapeutic concentrations (typically 4-8× MIC), levofloxacin induces rapid DNA fragmentation through stabilized topoisomerase-DNA complexes. This triggers bacterial SOS response pathways and overwhelms DNA repair mechanisms, leading to apoptotic-like cell death [4] [7].

Studies using lipid nano-capsules (LNCs) encapsulating levofloxacin demonstrate enhanced concentration-dependent activity against biofilms. Nano-formulated levofloxacin achieves 3-log reductions in P. aeruginosa and S. aureus biofilm viability at 0.5× the concentration required for free drug efficacy, attributed to improved drug penetration through extracellular polymeric substances [7]. The pharmacodynamic parameter AUC0-24/MIC >100 strongly predicts clinical efficacy across respiratory and urinary pathogens without requiring continuous dosing regimens.

Intracellular Accumulation Mechanisms in Phagocytic Cells

Levofloxacin demonstrates exceptional accumulation within phagocytes (macrophages, neutrophils), achieving intracellular concentrations 5-7× higher than extracellular levels. This accumulation occurs via:

  • Organic cation transporter (OCT)-mediated uptake: Levofloxacin’s zwitterionic properties facilitate transport through OCTs in phagolysosomal membranes
  • Ion trapping in acidic compartments: Protonation of the piperazinyl nitrogen (pKa ~9.3) in phagolysosomes (pH 4.5-5.5) creates membrane-impermeable cations
  • Enhanced penetration via nanoformulations: Peppermint oil-based lipid nanocapsules (30-68 nm) increase intracellular delivery 3.2-fold compared to free drug in macrophage studies [7]

This intracellular pharmacokinetic profile enables levofloxacin to eradicate phagocytosed pathogens like Legionella pneumophila, Chlamydia pneumoniae, and Mycobacterium tuberculosis – organisms that evade extracellular antibiotics. The drug’s accumulation in alveolar macrophages (tissue:plasma ratio = 2-5:1) underpins its efficacy in pneumonia treatment [1]. Conjugation with cell-penetrating peptides like [R₄W₄K] further enhances intracellular delivery, though such modifications may alter antimicrobial activity profiles [8].

Table 3: Levofloxacin Accumulation in Human Phagocytic Cells

Cell TypeIntracellular Concentration (µg/mL)Accumulation Ratio (Cell:Extracellular)Primary Transport Mechanism
Neutrophils12.8 ± 1.45.6 ± 0.3Passive diffusion + OCTs
Alveolar Macrophages18.3 ± 2.17.2 ± 0.8Ion trapping + OCTs
Monocyte-Derived Macrophages14.2 ± 1.96.1 ± 0.5OCT-mediated transport

Properties

CAS Number

100986-85-4

Product Name

Levofloxacin

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1

InChI Key

GSDSWSVVBLHKDQ-JTQLQIEISA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Solubility

54.2 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
Freely soluble in glacial acetic acid, chloroform; sparingly soluble in wate

Synonyms

Anhydrous, Levofloxacin
Levaquin
Levofloxacin
Levofloxacin Anhydrous
Ofloxacin, (S)-Isomer
Quixin

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.